



# Application Note: Quantitative Analysis of $\Delta^2$ -Cefadroxil in Stability Samples of Cefadroxil

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Compound of Interest		
Compound Name:	delta2-Cefadroxil	
Cat. No.:	B601266	Get Quote

#### **Abstract**

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefadroxil and its critical degradation product,  $\Delta^2$ -Cefadroxil, in stability samples. The protocol provides a comprehensive workflow from sample preparation and stress condition induction to chromatographic separation and data analysis. The presented method is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Cefadroxil formulations by accurately monitoring the formation of impurities under various environmental conditions.

### Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. [1][2] Like other  $\beta$ -lactam antibiotics, Cefadroxil can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. One of the primary degradation pathways for cephalosporins involves the isomerization of the double bond in the dihydrothiazine ring, leading to the formation of the biologically inactive  $\Delta^2$ -isomer.[3][4] The presence of  $\Delta^2$ -Cefadroxil and other degradation products can impact the therapeutic efficacy and safety of the drug product. Therefore, a validated stability-indicating analytical method is essential for the quantitative determination of Cefadroxil and its impurities in stability studies.[5][6]



This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying Cefadroxil from its  $\Delta^2$ -isomer and other potential degradation products. The method is suitable for routine quality control and stability testing of Cefadroxil in bulk drug and pharmaceutical dosage forms.

# **Experimental Protocols**Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Detector	UV-Vis Detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 5.5) (15:85, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	230 nm

### **Preparation of Solutions**

- Mobile Phase: Prepare a 0.05 M solution of potassium dihydrogen phosphate and adjust the pH to 5.5 with a dilute potassium hydroxide solution. Filter and degas the buffer. Mix with acetonitrile in the specified ratio.
- Standard Stock Solution of Cefadroxil: Accurately weigh and dissolve 25 mg of Cefadroxil reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 μg/mL.



- Standard Stock Solution of  $\Delta^2$ -Cefadroxil: Accurately weigh and dissolve 10 mg of  $\Delta^2$ -Cefadroxil reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100  $\mu$ g/mL.
- Working Standard Solution: Prepare a mixed working standard solution containing 100  $\mu$ g/mL of Cefadroxil and 10  $\mu$ g/mL of  $\Delta^2$ -Cefadroxil by diluting the stock solutions with the mobile phase.

### **Sample Preparation**

Accurately weigh a portion of the Cefadroxil stability sample (powder for oral suspension or capsule content) equivalent to 25 mg of Cefadroxil and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 μm syringe filter before injection.

## **Forced Degradation Studies**

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Cefadroxil drug substance.

- Acidic Degradation: To 1 mL of the Cefadroxil stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 100 μg/mL of Cefadroxil.
- Alkaline Degradation: To 1 mL of the Cefadroxil stock solution, add 1 mL of 0.1 N NaOH.
   Keep the solution at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL of Cefadroxil.
- Oxidative Degradation: To 1 mL of the Cefadroxil stock solution, add 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature for 1 hour. Dilute with the mobile phase to a final concentration of 100 µg/mL of Cefadroxil.
- Thermal Degradation: Keep the solid Cefadroxil drug substance in an oven at 105°C for 24 hours. Prepare a sample solution as described in the sample preparation section.



 Photolytic Degradation: Expose the solid Cefadroxil drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution as described in the sample preparation section.

## **Data Presentation**

The following tables summarize the validation parameters of the analytical method and the illustrative quantitative data from the forced degradation studies.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Asymmetry)	≤ 2.0	1.2
Theoretical Plates	≥ 2000	4500
Resolution	$\geq$ 2.0 (between Cefadroxil and $\Delta^2$ -Cefadroxil)	3.5
%RSD for replicate injections	≤ 2.0%	0.8%

Table 2: Method Validation Summary



Parameter	Result	
Linearity Range (Cefadroxil)	10 - 200 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Linearity Range (Δ²-Cefadroxil)	1 - 20 μg/mL	
Correlation Coefficient (r²)	> 0.999	
LOD (Cefadroxil)	0.1 μg/mL	
LOQ (Cefadroxil)	0.3 μg/mL	
LOD (Δ²-Cefadroxil)	0.05 μg/mL	
LOQ (Δ²-Cefadroxil)	0.15 μg/mL	
Accuracy (% Recovery)	98.5% - 101.2%	
Precision (%RSD)	< 2.0%	

Table 3: Illustrative Quantitative Data from Forced Degradation of Cefadroxil

Stress Condition	% Assay of Cefadroxil	% Formation of $\Delta^2$ -Cefadroxil	Total Impurities (%)
Control (Untreated)	99.8	< LOQ	0.2
Acidic (0.1 N HCl, 60°C, 2h)	92.5	3.2	7.5
Alkaline (0.1 N NaOH, RT, 30min)	85.3	8.9	14.7
Oxidative (3% H <sub>2</sub> O <sub>2</sub> , RT, 1h)	95.1	1.5	4.9
Thermal (105°C, 24h)	97.2	0.8	2.8
Photolytic (UV light, 24h)	98.6	0.5	1.4



Note: The data presented in this table is for illustrative purposes to demonstrate the application of the method and may not represent actual experimental results.

# Visualization Cefadroxil Degradation Pathway

Caption: Cefadroxil degradation pathways.

# **Experimental Workflow for Stability Sample Analysis**

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